molecular formula C21H20N4O5 B11203756 3,5-dimethoxy-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide

3,5-dimethoxy-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B11203756
M. Wt: 408.4 g/mol
InChI Key: JWZATLAKBZEYHZ-UHFFFAOYSA-N
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Description

3,5-dimethoxy-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a unique structure that includes a pyrrolidinone ring, an oxadiazole ring, and a dimethoxybenzamide moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps. One common approach starts with the preparation of the pyrrolidinone intermediate, followed by the formation of the oxadiazole ring, and finally, the coupling with the dimethoxybenzamide.

    Pyrrolidinone Intermediate: The synthesis begins with the preparation of 5-oxo-1-phenylpyrrolidin-3-yl, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Oxadiazole Formation: The next step involves the formation of the 1,3,4-oxadiazole ring. This can be done by reacting the pyrrolidinone intermediate with hydrazine derivatives and carboxylic acids under reflux conditions.

    Coupling with Dimethoxybenzamide: The final step is the coupling of the oxadiazole intermediate with 3,5-dimethoxybenzamide. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethoxy-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or oxadiazoles.

Scientific Research Applications

3,5-dimethoxy-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3,5-dimethoxybenzamide: A simpler analog with similar biological activities.

    5-oxo-1-phenylpyrrolidin-3-yl derivatives: Compounds with similar structural features and biological activities.

    1,3,4-oxadiazole derivatives: Known for their diverse biological activities and applications in medicinal chemistry.

Uniqueness

3,5-dimethoxy-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide is unique due to its combination of structural features, which confer a distinct set of biological activities and potential applications. The presence of both the oxadiazole and pyrrolidinone rings, along with the dimethoxybenzamide moiety, makes it a versatile compound for various research and industrial applications.

Properties

Molecular Formula

C21H20N4O5

Molecular Weight

408.4 g/mol

IUPAC Name

3,5-dimethoxy-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide

InChI

InChI=1S/C21H20N4O5/c1-28-16-8-13(9-17(11-16)29-2)19(27)22-21-24-23-20(30-21)14-10-18(26)25(12-14)15-6-4-3-5-7-15/h3-9,11,14H,10,12H2,1-2H3,(H,22,24,27)

InChI Key

JWZATLAKBZEYHZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=NN=C(O2)C3CC(=O)N(C3)C4=CC=CC=C4)OC

Origin of Product

United States

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